molecular formula C19H17NO6 B2784661 [5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl 2,5-dimethylfuran-3-carboxylate CAS No. 1203332-12-0

[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl 2,5-dimethylfuran-3-carboxylate

Cat. No.: B2784661
CAS No.: 1203332-12-0
M. Wt: 355.346
InChI Key: MUGSTXNPNGQJOS-UHFFFAOYSA-N
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Description

The compound [5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl 2,5-dimethylfuran-3-carboxylate is a complex organic molecule that features a unique combination of functional groups, including an isoxazole ring, a dioxin moiety, and a furan carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl 2,5-dimethylfuran-3-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the isoxazole ring, followed by the introduction of the dioxin and furan moieties. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The exact methods would depend on the specific requirements of the application and the availability of starting materials.

Chemical Reactions Analysis

Types of Reactions

[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl 2,5-dimethylfuran-3-carboxylate: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce simpler hydrocarbons. Substitution reactions can introduce a wide range of functional groups, leading to a diverse array of products.

Scientific Research Applications

[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl 2,5-dimethylfuran-3-carboxylate: has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: Its unique structure could make it a candidate for the development of new pharmaceuticals, particularly those targeting specific biological pathways.

    Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of [5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl 2,5-dimethylfuran-3-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to [5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl 2,5-dimethylfuran-3-carboxylate include:

Uniqueness

What sets This compound apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl 2,5-dimethylfuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO6/c1-11-7-15(12(2)25-11)19(21)24-10-14-9-17(26-20-14)13-3-4-16-18(8-13)23-6-5-22-16/h3-4,7-9H,5-6,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUGSTXNPNGQJOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)OCC2=NOC(=C2)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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